molecular formula C15H23Cl2N3 B2617925 (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride CAS No. 1909318-99-5

(1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride

Cat. No. B2617925
CAS RN: 1909318-99-5
M. Wt: 316.27
InChI Key: BXEJBWBZPYAGMC-UHFFFAOYSA-N
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Description

“(1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1909318-99-5. It has a molecular weight of 316.27 . The compound is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H21N3.2ClH/c1-3-14-13(10-16)15(4-2)18(17-14)11-12-8-6-5-7-9-12;;/h5-9H,3-4,10-11,16H2,1-2H3;2*1H . This indicates that the compound has a pyrazole ring with benzyl and diethyl groups attached to it.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.

Scientific Research Applications

Antipsychotic Potential

A study explores the synthesis and pharmacological evaluation of a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, targeting potential antipsychotic applications. These compounds, including structural analogs of the specified chemical, exhibited promising antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a common target for existing antipsychotic medications. This suggests potential for developing new antipsychotic drugs that might avoid the dopamine receptor-related side effects common with current treatments (Wise et al., 1987).

Antimicrobial Activity

Derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine were synthesized and evaluated for their antibacterial and antifungal activities. The research indicates that these compounds exhibit a variable degree of antimicrobial activity, highlighting the potential for developing new antimicrobial agents based on the structural framework similar to the chemical (Visagaperumal et al., 2010).

Alzheimer's Disease Treatment

Another study synthesized a series of 3-aryl-1-phenyl-1H-pyrazole derivatives, which were tested as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes relevant in the treatment of Alzheimer's disease. The findings suggest that certain derivatives exhibit potent inhibitory activity against AChE and selective inhibition against MAO-B, providing insight into potential therapeutic agents for Alzheimer's disease based on similar chemical structures (Kumar et al., 2013).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, H335 which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound would depend on its potential applications. Given that it’s a pyrazole derivative, it could be of interest in medicinal chemistry as pyrazole derivatives are known to possess a wide range of biological activities .

properties

IUPAC Name

(1-benzyl-3,5-diethylpyrazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3.2ClH/c1-3-14-13(10-16)15(4-2)18(17-14)11-12-8-6-5-7-9-12;;/h5-9H,3-4,10-11,16H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEJBWBZPYAGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1CC2=CC=CC=C2)CC)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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